Cas no 1784032-89-8 (1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine)

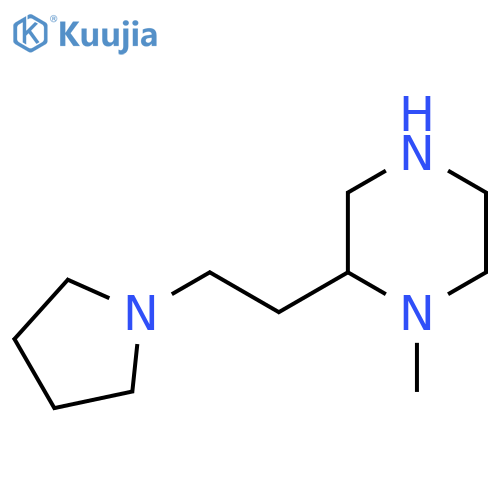

1784032-89-8 structure

商品名:1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine

1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine

- EN300-1776054

- 1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine

- 1784032-89-8

-

- インチ: 1S/C11H23N3/c1-13-9-5-12-10-11(13)4-8-14-6-2-3-7-14/h11-12H,2-10H2,1H3

- InChIKey: HDNMJNRNXMIGDM-UHFFFAOYSA-N

- ほほえんだ: N1(CCCC1)CCC1CNCCN1C

計算された属性

- せいみつぶんしりょう: 197.189197746g/mol

- どういたいしつりょう: 197.189197746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 18.5Ų

1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1776054-0.05g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 0.05g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1776054-5.0g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1776054-10.0g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1776054-0.1g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 0.1g |

$1106.0 | 2023-09-20 | ||

| Enamine | EN300-1776054-0.5g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 0.5g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1776054-1g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 1g |

$1256.0 | 2023-09-20 | ||

| Enamine | EN300-1776054-0.25g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 0.25g |

$1156.0 | 2023-09-20 | ||

| Enamine | EN300-1776054-1.0g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 1g |

$1256.0 | 2023-06-03 | ||

| Enamine | EN300-1776054-10g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 10g |

$5405.0 | 2023-09-20 | ||

| Enamine | EN300-1776054-2.5g |

1-methyl-2-[2-(pyrrolidin-1-yl)ethyl]piperazine |

1784032-89-8 | 2.5g |

$2464.0 | 2023-09-20 |

1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1784032-89-8 (1-methyl-2-2-(pyrrolidin-1-yl)ethylpiperazine) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬